Boc-D-Pyroglutaminol
Overview
Description
Scientific Research Applications
Boc-D-Pyroglutaminol has a wide range of applications in scientific research, including:
Mechanism of Action
Safety and Hazards
Boc-D-Pyroglutaminol is associated with certain safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-D-Pyroglutaminol typically involves the protection of pyroglutamic acid followed by reduction to obtain the corresponding amino alcohol compound . The general synthetic route includes:
Protection of Pyroglutamic Acid: Pyroglutamic acid is first protected using tert-butoxycarbonyl (Boc) groups to form Boc-pyroglutamic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and reduction steps, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Pyroglutaminol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of different amino alcohol derivatives.
Substitution: It can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Various amino alcohol derivatives.
Substitution: Compounds with different functional groups replacing the Boc group.
Comparison with Similar Compounds
Boc-D-Pyroglutaminol is unique compared to other similar compounds due to its specific role as a chiral auxiliary in peptide synthesis. Similar compounds include:
Boc-L-Pyroglutaminol: The L-enantiomer of this compound, used in similar applications but with different stereochemistry.
N-Cbz-Pyroglutaminol: Another protected form of pyroglutaminol, used in peptide synthesis with different protecting groups.
N-Methoxycarbonyl-Pyroglutaminol: Similar to this compound but with a different protecting group, used in peptide synthesis.
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVBJAPYGKIEN-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526322 | |
Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128811-37-0 | |
Record name | 1,1-Dimethylethyl (2R)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128811-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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